molecular formula C10H12Br2O B1296646 Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- CAS No. 35995-55-2

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-

Cat. No.: B1296646
CAS No.: 35995-55-2
M. Wt: 308.01 g/mol
InChI Key: HVELAOQZAFXLRD-UHFFFAOYSA-N
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Description

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 2-bromo-1-(bromomethyl)ethoxy group

Scientific Research Applications

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of biochemical pathways involving brominated compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- typically involves the bromination of benzene derivatives. One common method includes the reaction of benzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine molecule is activated by the catalyst and subsequently substitutes a hydrogen atom on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. For example, the initial bromination of benzene to form bromobenzene, followed by further bromination and etherification reactions to introduce the 2-bromo-1-(bromomethyl)ethoxy group .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), typically in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), often in acidic or basic conditions.

Major Products:

    Substitution: Hydroxyl-substituted benzene derivatives.

    Oxidation: Carboxylic acids or other oxidized benzene derivatives.

Mechanism of Action

The mechanism of action of Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- involves its reactivity as an electrophile due to the presence of bromine atoms. The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles to form substituted benzene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dibromopropan-2-yloxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVELAOQZAFXLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340126
Record name 1-bromo-2-benzyloxy-3-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35995-55-2
Record name 1-bromo-2-benzyloxy-3-bromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(1,3-dibromopropan-2-yl)oxy]methyl}benzene
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